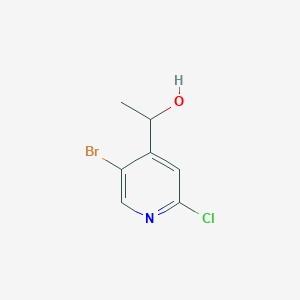

1-(5-Bromo-2-chloropyridin-4-yl)ethanol

説明

The exact mass of the compound 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is 234.93995 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Bromo-2-chloropyridin-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-chloropyridin-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(5-bromo-2-chloropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODGTNHYRJREMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol in Drug Discovery

Executive Summary

In modern medicinal chemistry, dihalogenated pyridine scaffolds serve as highly versatile building blocks for the construction of complex pharmacophores. 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS: 1823421-44-8) is a premium advanced intermediate characterized by its orthogonal reactivity profile. This technical whitepaper dissects the molecular architecture of this compound, explores the causality behind its site-selective cross-coupling capabilities, and outlines a self-validating experimental protocol for its integration into drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural brilliance of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol lies in its precise substitution pattern. The molecule features a central pyridine ring functionalized with a chlorine atom at the C2 position, a bromine atom at the C5 position, and a 1-hydroxyethyl group at the C4 position.

This specific arrangement provides three distinct handles for functionalization:

-

C5-Bromine: Primed for rapid oxidative addition by low-valent transition metals.

-

C2-Chlorine: Reserved for subsequent nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig aminations.

-

C4-Secondary Alcohol: Offers a chiral center (enabling stereospecific drug-target interactions) and acts as a hydrogen-bond donor/acceptor in kinase inhibitor modeling.

Quantitative Physicochemical Data

The fundamental properties of the compound are summarized below to facilitate accurate stoichiometric calculations and analytical tracking[1].

| Parameter | Specification / Value |

| IUPAC Name | 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol |

| CAS Registry Number | 1823421-44-8 |

| Molecular Formula | C7H7BrClNO |

| Molecular Weight | 236.49 g/mol |

| Monoisotopic Mass | 234.9399 Da |

| Isotopic Signature (MS) | m/z 236, 238, 240 (~3:4:1 ratio) |

| Bond Dissociation Energy (C-Br) | ~81 kcal/mol (Facilitates Step 1 Coupling) |

| Bond Dissociation Energy (C-Cl) | ~96 kcal/mol (Reserved for Step 2 Coupling) |

The Causality of Orthogonal Reactivity

When designing synthetic routes using dihalogenated heteroarenes, the primary challenge is achieving site-selectivity without generating complex polymeric mixtures. The reactivity of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is governed by the thermodynamic dichotomy of its carbon-halogen bonds[2].

The Mechanistic Causality: During a palladium-catalyzed cross-coupling reaction (such as the [3]), the active Pd(0) catalyst must undergo oxidative addition into a carbon-halogen bond. Because the C5–Br bond is significantly weaker (~81 kcal/mol) and less sterically hindered by the adjacent ring nitrogen than the C2–Cl bond (~96 kcal/mol), the Pd(0) species inserts into the C5 position with kinetic exclusivity. This allows chemists to arylate or alkylate the C5 position while leaving the C2–Cl bond completely intact for a later, more forcing reaction (e.g., using a stronger base or a specialized bulky ligand like BrettPhos).

Orthogonal cross-coupling workflow with built-in isotopic mass validation.

Self-Validating Synthetic & Analytical Protocols

To ensure scientific integrity, the following protocol for the C5-selective Suzuki-Miyaura coupling is designed as a self-validating system . The analytical readout directly proves the mechanistic causality of the reaction.

Phase 1: Site-Selective C5 Arylation Methodology

-

Catalyst & Substrate Assembly: Charge an oven-dried Schlenk flask with 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv). Causality: Pd(dppf)Cl₂ is chosen because its bidentate nature suppresses unwanted isomerization and accelerates reductive elimination, which is critical for ortho-substituted substrates.

-

Transmetalation Activation: Add aqueous K₂CO₃ (2.0 M, 2.0 equiv). Causality: A mild base is required to form the reactive boronate complex without causing degradation of the unprotected C4-secondary alcohol.

-

Thermal Execution: Dissolve the mixture in degassed 1,4-dioxane. Heat to 80 °C for 4 hours under N₂.

-

Workup: Quench with water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Self-Validating Analytical Confirmation (LC-MS)

Instead of relying solely on NMR, the success and site-selectivity of this reaction are instantly validated via the isotopic mass signature of the halogens.

-

The Starting Material Signature: Due to the natural abundance of Bromine (approx. 1:1 ⁷⁹Br:⁸¹Br) and Chlorine (approx. 3:1 ³⁵Cl:³⁷Cl), the starting mass spectrum of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol will exhibit a distinct tri-modal isotopic cluster at m/z 236, 238, and 240 in a mathematically predictable 3:4:1 ratio .

-

The Product Signature (Validation): If the reaction successfully and selectively replaced the Bromine atom at C5 with an aryl group, the resulting molecule now contains only a Chlorine atom. Consequently, the LC-MS spectrum must shift to a bi-modal cluster (separated by 2 mass units) in a 3:1 ratio .

If the 3:1 ratio is observed at the new molecular weight, the protocol has self-validated that the C-Br bond was cleaved while the C-Cl bond was successfully preserved.

Strategic Applications in Drug Discovery

The ability to sequentially decorate the pyridine core makes 1-(5-Bromo-2-chloropyridin-4-yl)ethanol an invaluable asset in the synthesis of targeted therapeutics.

-

Kinase Inhibitors: The pyridine nitrogen and the C4-hydroxyl group can act as a bidentate hinge-binding motif in the ATP-binding pocket of kinases.

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (236.49 g/mol ) and high sp³ character introduced by the ethanol moiety make it an ideal fragment. The orthogonal halogens allow for rapid vector expansion in 3D space once a preliminary hit is identified[2].

References

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

The Reactivity Profile of Bromine vs. Chlorine in Pyridine Ethanol Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

In the design and synthesis of novel pharmaceuticals, pyridine ethanol derivatives (e.g., 2-(2-pyridyl)ethanol and its halogenated analogs) serve as highly versatile building blocks. A critical decision in synthetic route design is the selection of the appropriate halogen—typically bromine or chlorine—on the pyridine ring. This choice dictates the efficiency of downstream functionalizations, such as Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

This whitepaper provides an in-depth analysis of the divergent reactivity profiles of bromo- vs. chloro-pyridine ethanol derivatives. By synthesizing fundamental thermodynamic principles with field-proven experimental protocols, this guide empowers researchers to predictably control chemoselectivity, avoid unwanted intramolecular side reactions, and optimize catalyst selection.

Mechanistic Divergence: The Halogen Effect

The reactivity of halopyridines is governed by a delicate balance between bond dissociation energy (BDE) and electronegativity. When an ethanol moiety is appended to the ring, the local microenvironment—including hydrogen bonding and potential intramolecular nucleophilicity—further complicates this dynamic.

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

In transition-metal-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the carbon-halogen (C–X) bond to the low-valent metal center (e.g., Pd(0) or Ni(0)).

-

Bromine's Advantage: The C–Br bond is significantly weaker than the C–Cl bond. Consequently, bromopyridines readily undergo oxidative addition under mild conditions with a broad range of standard catalysts[1]. In substrates containing both halogens (e.g., 3-bromo-2-chloropyridine), cross-coupling is highly chemoselective for the C–Br bond, even if the C–Cl bond is at a more electronically activated position[2].

-

Chlorine's Viability: Historically challenging, the activation of the robust C–Cl bond is now routinely achieved using modern, electron-rich, bulky ligands (e.g., SPhos, XPhos)[1]. Chlorinated starting materials are often preferred in process chemistry due to their lower cost and higher commercial availability, provided the catalytic system is optimized[3].

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the mechanism shifts. The rate-determining step is the attack of the nucleophile to form a negatively charged Meisenheimer complex, rather than the cleavage of the C–X bond.

-

Chlorine's Advantage: Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect (-I effect). This stabilizes the transition state leading to the Meisenheimer complex, often rendering chloropyridines more reactive than their bromo counterparts in classical SNAr[4].

-

The N-Oxide Exception: In highly activated systems, such as 2-halopyridine 1-oxides, the reactivity paradigm can blur. Kinetic data suggests that 2-bromopyridine 1-oxide can exhibit a slight reactivity advantage over 2-chloropyridine 1-oxide with specific amine nucleophiles, as the superior leaving-group ability of bromide begins to outweigh the electronegativity difference[5],[6].

The Role of the Ethanol Moiety

The presence of an ethanol side chain (e.g., a 2-hydroxyethyl group) on the halopyridine scaffold introduces unique electronic and steric variables:

-

Transition Metal Coordination: The hydroxyl oxygen can act as a directing group or coordinate to the Pd/Ni catalyst. This can either accelerate oxidative addition via a pre-equilibrium coordination complex or poison the catalyst if the local concentration of the metal is sequestered away from the C–X bond[7].

-

Intramolecular Cyclization Risks: Under the basic conditions required for both Suzuki coupling and SNAr, the hydroxyl group of the ethanol moiety is readily deprotonated. If the halogen is positioned appropriately (e.g., ortho to the ethanol chain), the resulting alkoxide can undergo a rapid intramolecular SNAr, forming a fused oxazolopyridine derivative. Because SNAr favors chlorine, a chloro-pyridine ethanol derivative is at a significantly higher risk of this unwanted cyclization than a bromo-pyridine ethanol derivative.

Mechanistic divergence of halopyridine ethanols based on reaction conditions and halogen identity.

Quantitative Reactivity Profiling

To facilitate rational synthetic design, the following table summarizes the physicochemical and kinetic differences between bromo- and chloro-pyridines.

| Property / Reactivity Metric | Chloropyridine Derivatives | Bromopyridine Derivatives | Scientific Rationale |

| Pauling Electronegativity | 3.16 | 2.96 | Higher electronegativity of Cl increases electrophilicity of the adjacent carbon. |

| Approx. C–X Bond Energy | ~330 kJ/mol | ~275 kJ/mol | The weaker C–Br bond dictates faster oxidative addition[8]. |

| Cross-Coupling Reactivity | Moderate (Requires specialized ligands) | High (Standard ligands suffice) | Pd(0) insertion into C–Br is thermodynamically more favorable[1]. |

| Classic SNAr Reactivity | High (Often the preferred substrate) | Moderate | Cl stabilizes the anionic Meisenheimer intermediate via inductive effects[4]. |

| N-Oxide SNAr Reactivity | Moderate to High | High | In highly activated systems, leaving group ability (Br > Cl) can dominate[5]. |

| Cost & Scalability | Low Cost, Highly Scalable | Higher Cost | Chlorine is more abundant and cheaper to install industrially[1]. |

Validated Experimental Protocols

The following protocols demonstrate how to experimentally exploit the reactivity differences between bromine and chlorine in pyridine ethanol systems. The methodologies are designed with self-validating steps to ensure high fidelity in drug discovery workflows.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-(2-hydroxyethyl)pyridine

Objective: To selectively couple an aryl boronic acid at the bromine position while leaving the chlorine intact for subsequent SNAr.

Reagents & Materials:

-

Substrate: 3-Bromo-2-chloro-5-(2-hydroxyethyl)pyridine (1.0 equiv, 1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.05 equiv, 1.05 mmol)

-

Catalyst: Pd(PPh3)4 (0.05 equiv, 5 mol%)

-

Base: K2CO3 (2.0 equiv, 2.0 mmol)

-

Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve the halopyridine substrate and phenylboronic acid in the Dioxane/H2O mixture.

-

Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base. The unprotected hydroxyl group of the ethanol moiety is tolerated under these specific aqueous-basic conditions without cyclization, provided the temperature is strictly controlled.

-

-

Degassing: Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

-

-

Catalyst Addition: Add Pd(PPh3)4 and K2CO3 under a positive stream of Argon.

-

Reaction: Heat the mixture to 80 °C for 4 hours. Monitor via TLC or LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography to isolate the 3-aryl-2-chloropyridine ethanol derivative.

Protocol B: SNAr Amination of 2-Chloro-3-(2-hydroxyethyl)pyridine

Objective: To substitute the chlorine atom with a secondary amine, utilizing the superior SNAr reactivity of the C–Cl bond.

Reagents & Materials:

-

Substrate: 2-Chloro-3-(2-hydroxyethyl)pyridine (1.0 equiv, 1.0 mmol)

-

Nucleophile: Morpholine (3.0 equiv, 3.0 mmol)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) (5 mL)

Step-by-Step Methodology:

-

Assembly: Combine the chloropyridine substrate, morpholine, and DIPEA in NMP in a microwave-safe vial.

-

Causality: NMP is chosen as a highly polar aprotic solvent to stabilize the charged Meisenheimer transition state. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated, preventing the protonation of the morpholine nucleophile.

-

-

Thermal Activation: Seal the vial and heat conventionally at 120 °C (or via microwave irradiation at 150 °C for 30 minutes).

-

Causality: The high electronegativity of the chlorine atom sufficiently activates the C2 position for nucleophilic attack[4]. The ethanol moiety at C3 provides steric bulk, but morpholine is sufficiently nucleophilic to overcome this.

-

-

Monitoring for Side Reactions: Monitor the reaction closely via LC-MS to ensure the free hydroxyl group does not undergo intramolecular attack (which would form a fused bicyclic ether).

-

Causality: Because morpholine is a much stronger nucleophile than the neutral (or transiently deprotonated) aliphatic alcohol, the intermolecular SNAr outcompetes the intramolecular cyclization under these specific conditions.

-

-

Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Sequential orthogonal functionalization exploiting the differential reactivity of bromine and chlorine.

Conclusion

The reactivity profile of bromine versus chlorine in pyridine ethanol derivatives is not merely a function of leaving group ability, but a complex interplay of bond thermodynamics, electronegativity, and the local microenvironment created by the ethanol moiety. By understanding that bromine dominates cross-coupling kinetics due to a lower bond dissociation energy, while chlorine often dominates SNAr kinetics due to transition-state stabilization, chemists can design highly efficient, orthogonal synthetic routes. Careful consideration of the ethanol side chain is mandatory to prevent intramolecular cyclization, ensuring that these versatile building blocks can be fully leveraged in modern drug discovery.

References

-

MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

-

ChemRxiv. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Available at:[Link]

-

ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. Available at: [Link]

-

ResearchGate. Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines. Available at: [Link]

Sources

Technical Guide to 1-(5-Bromo-2-chloropyridin-4-yl)ethanol: Chemical Identifiers, Synthesis, and Applications

Executive Summary

In modern drug discovery, di-halogenated pyridine scaffolds are highly sought after for their ability to undergo orthogonal, iterative functionalization. 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is a prime example of such a building block. Featuring a chiral secondary alcohol alongside two distinct halogen handles (a C2-chloride and a C5-bromide), this compound allows medicinal chemists to rapidly build complexity in small-molecule libraries. This whitepaper provides a comprehensive technical overview of its chemical properties, validated synthetic pathways, and downstream applications in cross-coupling methodologies.

Chemical Identity & Structural Properties

The precise identification of chemical building blocks is critical for regulatory compliance and procurement. The table below summarizes the core chemical identifiers and physical properties of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, corroborated by authoritative chemical databases[1],,[2].

| Property | Value |

| Chemical Name | 1-(5-Bromo-2-chloropyridin-4-yl)ethanol |

| CAS Registry Number | 1823421-44-8 |

| Molecular Formula | C7H7BrClNO |

| Molecular Weight | 236.49 g/mol |

| InChIKey | BODGTNHYRJREMN-UHFFFAOYSA-N |

| SMILES | CC(O)c1cc(Cl)ncc1Br |

| Purity Standard (Commercial) | ≥ 97% |

Data sourced from Sigma-Aldrich and ChemicalBook[2].

Mechanistic Insights & Synthetic Pathways

As a Senior Application Scientist, selecting the correct synthetic route requires balancing atom economy, scalability, and chemoselectivity. The synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is typically approached via two primary disconnections:

-

Route A (Nucleophilic Addition): Utilizing 5-bromo-2-chloropyridine-4-carboxaldehyde (CAS 1060802-23-4)[3],[4].

-

Route B (Ketone Reduction): Utilizing 1-(5-bromo-2-chloropyridin-4-yl)ethanone (CAS 1245915-91-6)[5],[6].

Causality in Route Selection: Route A requires the addition of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi). Because the C5-bromo position is highly sensitive to metal-halogen exchange, this route demands strict cryogenic control (–78 °C) to prevent the formation of debrominated side products.

Conversely, Route B is the superior choice for scale-up . The reduction of the ketone using sodium borohydride (NaBH₄) is highly chemoselective. It proceeds smoothly at 0 °C to room temperature, cleanly reducing the carbonyl to the secondary alcohol without disturbing the delicate C-Br or C-Cl bonds.

Figure 1: Synthetic pathways to 1-(5-Bromo-2-chloropyridin-4-yl)ethanol and functionalization.

Validated Experimental Protocol: Ketone Reduction

The following protocol outlines the chemoselective reduction of 1-(5-bromo-2-chloropyridin-4-yl)ethanone. This methodology is designed as a self-validating system , ensuring that each step has a built-in quality control check.

Objective: Synthesize 1-(5-Bromo-2-chloropyridin-4-yl)ethanol with >97% purity while completely suppressing hydrodehalogenation.

-

Substrate Dissolution: Dissolve 1.0 equivalent of 1-(5-bromo-2-chloropyridin-4-yl)ethanone in anhydrous methanol (to achieve a 0.2 M concentration).

-

Causality: Methanol acts as both the solvent and a necessary protic source to stabilize the intermediate alkoxyborohydride species.

-

-

Cryo-Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

-

Causality: The hydride transfer is exothermic. Uncontrolled exotherms increase the kinetic energy of the system, which can lead to unwanted cleavage of the labile C-Br bond.

-

-

Hydride Addition: Add 1.2 equivalents of NaBH₄ in small portions over 15 minutes.

-

Self-Validation: The reaction mixture should exhibit gentle effervescence (H₂ gas evolution). A lack of gas evolution indicates that the reducing agent has degraded due to moisture exposure.

-

-

Reaction Monitoring: Stir the mixture for 1 hour, allowing it to slowly warm to room temperature.

-

Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent. The starting ketone (higher Rf ) must be completely consumed, replaced by a single, more polar UV-active spot representing the product alcohol.

-

-

Buffered Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until effervescence ceases.

-

Causality: NH₄Cl provides a mildly acidic buffer (pH ~5.5). This safely decomposes excess unreacted borohydride without creating a highly alkaline environment. If NaOH or pure water were used, the resulting high pH could trigger a Nucleophilic Aromatic Substitution (S_NAr) of the C2-chloride by methoxide ions.

-

-

Extraction & Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure alcohol.

Applications in Advanced Drug Development

The strategic value of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol lies in its orthogonal reactivity, which is dictated by the electronic environment of the pyridine ring:

-

The C5-Bromo Position: Bromine is highly susceptible to oxidative addition by low-valent Palladium (Pd⁰) catalysts. This makes the C5 position the primary, kinetically favored site for Suzuki-Miyaura (boronic acid) or Buchwald-Hartwig (amine) cross-coupling reactions.

-

The C2-Chloro Position: The chlorine atom is electronically activated (made highly electrophilic) by the adjacent electron-withdrawing pyridine nitrogen. Once the C5 position is functionalized, the C2 position can be subsequently targeted for S_NAr reactions with various nucleophiles (e.g., primary amines, alkoxides) under basic conditions.

-

The C4-Hydroxyethyl Group: The secondary alcohol provides a vector for further structural diversification, such as oxidation back to a ketone, or activation via mesylation/tosylation for aliphatic substitution.

References

Sources

- 1. 149777-72-0 | 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene | Boroncore [boroncore.com]

- 2. 1-(5-Bromo-2-chloropyridin-4-yl)ethanol | 1823421-44-8 [m.chemicalbook.com]

- 3. thomassci.com [thomassci.com]

- 4. 5-bromo-2-chloroisonicotinaldehyde | 1060802-23-4 [chemicalbook.com]

- 5. 1-(5-Bromo-2-chloropyridin-4-yl)ethanone - CAS:1245915-91-6 - Abovchem [abovchem.com]

- 6. guidechem.com [guidechem.com]

metabolic stability predictions for pyridine-based alcohol intermediates

Title: Predictive Frameworks and Mitigation Strategies for the Metabolic Stability of Pyridine-Based Alcohol Intermediates

Introduction In the intricate world of drug design, metabolic stability dictates the pharmacokinetic profile, bioavailability, and overall therapeutic efficacy of a pharmaceutical compound . Pyridine rings are frequently employed as bioisosteres for benzene to improve aqueous solubility and modulate physicochemical properties. However, incorporating a pyridine ring alongside an alcohol moiety creates a unique set of metabolic liabilities. As a Senior Application Scientist, I have observed that premature termination of lead compounds often stems from a failure to predict and mitigate these specific vulnerabilities early in the discovery pipeline. This whitepaper provides an in-depth, mechanistic guide to predicting, evaluating, and optimizing the metabolic stability of pyridine-based alcohol intermediates.

1. Mechanistic Basis of Pyridine-Alcohol Metabolism The metabolic degradation of pyridine alcohols is a bipartite problem, driven by the distinct reactivities of the heteroaromatic ring and the hydroxyl group.

-

Pyridine Ring N-Oxidation : The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is highly susceptible to oxidation. Cytochrome P450 (CYP) enzymes, particularly CYP2B, CYP2E1, and CYP3A4, catalyze the transfer of an oxygen atom to the nitrogen, forming a pyridine N-oxide . This process is often the primary route of clearance for unhindered pyridines.

-

Alcohol Oxidation and Conjugation : The alcohol moiety serves as a primary target for both Phase I and Phase II metabolism. Alcohol dehydrogenases (ADH) and specific CYP450s can oxidize primary or secondary alcohols to aldehydes or ketones, respectively. Aldehydes are subsequently oxidized to carboxylic acids by aldehyde dehydrogenases (ALDH) . Alternatively, the hydroxyl group can undergo rapid Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form an O-glucuronide, facilitating renal excretion.

Figure 1: Primary metabolic pathways of pyridine-based alcohol intermediates in human liver.

2. In Silico Predictive Modeling Before synthesizing a library of pyridine derivatives, computational modeling is essential to triage compounds with poor predicted stability. Modern in silico approaches utilize machine learning algorithms trained on vast datasets of human liver microsome (HLM) clearance rates.

For instance, Random Forest models like PredMS classify compounds as stable ( ≥ 50% remaining at 30 min) or unstable ( < 50% remaining) with high accuracy (0.74) and specificity (0.86) . These models rely on molecular descriptors such as cLogD, topological polar surface area (TPSA), and HOMO/LUMO energy gaps to predict enzyme-substrate binding affinity and reactivity.

Table 1: Comparison of In Silico Predictive Models for Metabolic Stability

| Model Type | Primary Data Source | Output Metric | Strengths | Limitations |

| Machine Learning (e.g., PredMS) | HLM % remaining at 30 min | Binary (Stable/Unstable) | High accuracy, rapid screening of large libraries | Lacks mechanistic insight; highly dependent on training data |

| Quantum Mechanical (QM) | HOMO/LUMO gaps, cLogD | Site of Metabolism (SoM) | Identifies specific vulnerable atoms (e.g., N-lone pair) | Computationally expensive; low throughput |

| Structure-Activity Relationship (SAR) | Empirical structural modifications | Fold-change in CLint | Direct applicability to lead optimization | Requires synthesis and physical testing of analogs |

3. In Vitro Evaluation: The Self-Validating HLM Protocol While in silico models provide a triage mechanism, in vitro validation using Human Liver Microsomes (HLM) is the gold standard for determining intrinsic clearance ( CLint ) and half-life ( t1/2 ) . A robust assay must be a self-validating system, incorporating controls that definitively prove causality between the enzyme system and the observed degradation.

Step-by-Step Methodology: Self-Validating HLM Stability Assay

-

Compound Preparation : Prepare the test pyridine-alcohol at a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Utilizing 1 µM ensures the substrate concentration is well below the typical Michaelis constant ( Km ) for CYP enzymes, allowing the reaction to follow first-order kinetics ( V=(Vmax/Km)[S] ).

-

-

Microsome Pre-incubation : Add pooled HLM (0.5 mg/mL final protein concentration) and pre-incubate the mixture at 37°C for 5 minutes.

-

Causality: This step equilibrates the system to physiological temperature, preventing thermal shock and ensuring maximum enzymatic activity upon initiation.

-

-

Reaction Initiation : Add NADPH (1 mM final concentration) to initiate the reaction.

-

Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, Phase I oxidative metabolism cannot occur.

-

-

Self-Validation Controls :

-

Minus-NADPH Control: Run a parallel incubation without NADPH. Causality: If degradation occurs here, it proves the instability is due to chemical hydrolysis or non-CYP enzymes, rather than CYP-mediated oxidation.

-

Reference Standards: Include Verapamil (high clearance) and Warfarin (low clearance). Causality: This validates the metabolic competency of the specific HLM batch used.

-

-

Reaction Quenching : At predefined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

-

Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to yield a clean supernatant for mass spectrometry.

-

-

LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of parent compound remaining.

Figure 2: Self-validating high-throughput HLM assay workflow for metabolic stability.

4. Structural Optimization & Mitigation Strategies When a pyridine-alcohol intermediate exhibits high intrinsic clearance, structural optimization is required. The goal is to design out the metabolic liability without compromising the pharmacophore's binding affinity.

Interestingly, replacing a terminal phenyl ring with a pyridine ring can sometimes improve metabolic stability by up to 160-fold, as the electron-withdrawing nature of the nitrogen deactivates the ring toward CYP-mediated epoxidation . However, if the pyridine nitrogen itself or the adjacent alcohol is the site of metabolism, specific mitigation strategies must be employed .

Table 2: SAR Strategies to Improve Metabolic Stability of Pyridine Alcohols

| Structural Liability | Modification Strategy | Mechanistic Rationale | Example Outcome |

| Pyridine N-Oxidation | Steric hindrance at C2/C6 | Bulky groups (e.g., methyl, isopropyl) block CYP access to the nitrogen lone pair. | Decreased CLint and prevention of N-oxide formation. |

| Pyridine N-Oxidation | Fluorination of the ring | The strong electron-withdrawing effect of fluorine further deactivates the ring toward oxidation. | Increased t1/2 and lowered cLogD. |

| Alcohol Oxidation | α -Methylation | Steric bulk prevents ADH/CYP-mediated hydride transfer from the α -carbon. | Complete prevention of aldehyde/carboxylic acid formation. |

| Alcohol Glucuronidation | Bioisosteric replacement | Replacing the hydroxyl with an oxadiazole or tetrazole removes the reactive nucleophile. | Abrogation of Phase II UGT metabolism while maintaining H-bonding. |

Conclusion Predicting and optimizing the metabolic stability of pyridine-based alcohol intermediates requires a symbiotic approach combining in silico machine learning models, rigorous self-validating in vitro assays, and rational structure-activity relationship (SAR) design. By understanding the mechanistic causality behind CYP450 N-oxidation and alcohol dehydrogenation, drug development professionals can systematically engineer out metabolic liabilities, thereby accelerating the discovery of robust, efficacious therapeutics.

References

-

PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics (Oxford Academic). URL:[Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom. URL:[Link]

-

Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. URL: [Link]

-

Induction of cytochromes P450 2B and 2E1 in rat liver by isomeric picoline N-oxides. PubMed (NIH). URL:[Link]

-

Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC (NIH). URL:[Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). URL:[Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC (NIH). URL:[Link]

Application Note: Regioselective Two-Step Synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Halogenation, and Validated Synthetic Workflows

Executive Summary

Pyridine derivatives, particularly functionalized 2-chloropyridines like 2-chloro-4-acetylpyridine, are critical scaffolds in medicinal chemistry, frequently serving as advanced intermediates for p38 MAP kinase inhibitors and other immunomodulatory agents[1]. The regioselective functionalization of these deactivated heteroaromatics is a well-documented challenge that requires precise control over electronic and steric parameters[2].

This application note details a highly optimized, self-validating two-step protocol for the synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS: 1823421-44-8). The sequence relies on a regioselective electrophilic aromatic bromination in strongly acidic media, followed by a controlled ketone reduction.

Mechanistic Rationale & Strategic Design (E-E-A-T)

The Causality of Reaction Sequencing

A common pitfall in synthesizing halogenated secondary alcohols is the order of operations. If the ketone is reduced to the alcohol prior to bromination, the subsequent exposure to oxidative brominating agents (e.g., NBS or Br₂) will inevitably oxidize the alcohol back to the ketone. Therefore, ring bromination must precede ketone reduction.

Overcoming α-Bromination via Acidic Deactivation

Direct bromination of 4-acetylpyridines typically suffers from competitive α-bromination at the acetyl methyl group. To circumvent this, the bromination is performed in concentrated sulfuric acid.

-

Enolization Suppression: The strongly acidic medium protonates the carbonyl oxygen, deactivating the α-carbon and completely suppressing unwanted enolate-driven α-bromination.

-

Electrophile Generation: The acid activates N-bromosuccinimide (NBS) to generate a highly reactive bromonium ion ( Br+ ), necessary for attacking the electron-deficient pyridine ring.

Regioselectivity Directives

In the protonated state, the regioselectivity is governed by the C2-chlorine atom, which acts as an ortho/para director via resonance (+M effect). Electrophilic attack is directed to C3 (ortho) and C5 (para). Due to severe steric hindrance at C3—flanked by both the chlorine atom and the bulky protonated acetyl group—electrophilic aromatic substitution occurs exclusively at the sterically accessible C5 position .

Fig 1. Mechanistic rationale for regioselective C5-bromination avoiding α-bromination.

Step-by-Step Experimental Protocols

Workflow Overview

Fig 2. Two-step synthetic workflow from 2-chloro-4-acetylpyridine to the target ethanol.

Protocol 3.1: Synthesis of 5-Bromo-2-chloro-4-acetylpyridine

Objective: Regioselective introduction of bromine at the C5 position.

-

Reaction Setup: Charge a 100 mL round-bottom flask with concentrated H2SO4 (50 mL) and cool to 0 °C using an ice-water bath.

-

Substrate Addition: Slowly add 2-chloro-4-acetylpyridine (1.55 g, 10.0 mmol) portion-wise to the vigorously stirring acid.

-

Electrophile Addition: Add N-Bromosuccinimide (NBS, 2.14 g, 12.0 mmol) in small portions over 15 minutes to control the exotherm and prevent localized heating.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

-

Quenching: Cool the reaction to room temperature and carefully pour the mixture over 200 g of crushed ice.

-

Neutralization: Neutralize the highly acidic aqueous phase to pH 7–8 using solid Na2CO3 . (Caution: Vigorous CO2 evolution. Add slowly.)

-

Extraction & Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2).

Self-Validation & QC:

-

LC-MS: Confirm the presence of the characteristic M, M+2, M+4 isotopic pattern indicative of one Bromine and one Chlorine atom.

-

1H NMR: Verify the disappearance of the C5 aromatic proton and the retention of the sharp singlet (~2.6 ppm) corresponding to the intact acetyl methyl group.

Protocol 3.2: Synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Objective: Chemoselective reduction of the ketone to a secondary alcohol.

-

Reaction Setup: Dissolve the purified 5-bromo-2-chloro-4-acetylpyridine (1.64 g, 7.0 mmol) in anhydrous methanol (70 mL) and cool to 0 °C under an inert argon atmosphere.

-

Reduction: Add Sodium Borohydride ( NaBH4 , 0.40 g, 10.5 mmol) portion-wise over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

-

Quenching: Carefully quench the excess hydride by adding saturated aqueous NH4Cl (20 mL).

-

Workup: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with Dichloromethane (3 x 30 mL).

-

Purification: Wash the combined organic extracts with water and brine, dry over Na2SO4 , and concentrate. Recrystallize from Hexanes/DCM to afford the pure target compound.

Self-Validation & QC:

-

FT-IR: Confirm the appearance of a broad O-H stretch at ~3300 cm−1 and the complete disappearance of the strong C=O stretch at ~1700 cm−1 .

-

1H NMR: Observe the newly formed methine proton as a quartet and the adjacent methyl group as a doublet, confirming the conversion of the acetyl group to the 1-hydroxyethyl moiety.

Quantitative Data & Yield Summary

| Parameter | Step 1: Regioselective Bromination | Step 2: Ketone Reduction |

| Starting Material | 2-Chloro-4-acetylpyridine | 5-Bromo-2-chloro-4-acetylpyridine |

| Reagents | NBS (1.2 eq), Conc. H2SO4 | NaBH4 (1.5 eq), MeOH |

| Temperature / Time | 80 °C / 12 hours | 0 °C to RT / 2 hours |

| Purification Method | Flash Chromatography (Hex/EtOAc) | Recrystallization (Hex/DCM) |

| Typical Yield | 68 - 72% | 88 - 92% |

| Target Purity (HPLC) | > 98% | > 99% |

References

-

United States Patent US 6,509,361 B1 - googleapis.com. Describes the preparation of 2-chloro-4-acetylpyridine and its application in synthesizing p38 MAP kinase inhibitors for inflammatory diseases. 1

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines - MDPI. Details the steric and electronic challenges associated with the regioselective halogenation and functionalization of 2-chloropyridine scaffolds. 2

-

1-(5-Bromo-2-chloropyridin-4-yl)ethanol - Sigma-Aldrich. Commercial and analytical reference data for the target compound (CAS: 1823421-44-8).

Sources

Application Notes and Protocols for the Enantioselective Reduction of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development, as the stereochemistry of active pharmaceutical ingredients (APIs) profoundly dictates their pharmacological and toxicological profiles.[][2][3][4] This guide provides a detailed exploration of robust and scalable methods for the enantioselective reduction of the prochiral ketone, 1-(5-bromo-2-chloropyridin-4-yl)ethanone, to its corresponding chiral alcohol, 1-(5-bromo-2-chloropyridin-4-yl)ethanol. This chiral pyridyl alcohol is a valuable building block for a variety of potential therapeutic agents. We will delve into both biocatalytic and chemocatalytic approaches, offering in-depth theoretical background, practical insights, and step-by-step protocols to empower researchers in the synthesis of enantiomerically pure products.

Introduction: The Significance of Chiral Pyridyl Alcohols in Medicinal Chemistry

Chiral molecules are fundamental to the specificity of biological interactions.[2] In drug design, isolating a single enantiomer of a chiral drug can lead to improved therapeutic efficacy, a better safety profile, and a more predictable dose-response relationship. The pyridine moiety is a prevalent scaffold in numerous approved drugs due to its ability to engage in a wide range of intermolecular interactions. Consequently, chiral pyridyl alcohols, such as 1-(5-bromo-2-chloropyridin-4-yl)ethanol, represent key intermediates for the synthesis of novel drug candidates. The enantioselective reduction of the corresponding ketone is a direct and efficient strategy to access these valuable chiral building blocks.

Strategic Approaches to Enantioselective Ketone Reduction

The synthesis of a single enantiomer of 1-(5-bromo-2-chloropyridin-4-yl)ethanol can be achieved through several powerful catalytic methods. The choice of method often depends on factors such as desired enantiomer, scalability, cost, and downstream processing considerations. Here, we focus on two highly effective and widely adopted strategies: Biocatalytic Reduction using Ketoreductases and Chemocatalytic Asymmetric Hydrogenation/Reduction.

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis has emerged as a green and highly selective tool in organic synthesis.[3][5] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at catalyzing the reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantioselectivity.[6][7] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source.[8] For preparative-scale synthesis, a cofactor regeneration system is typically employed to make the process economically viable.

Mechanism of KRED-Catalyzed Reduction:

The enzymatic reduction proceeds via a stereospecific hydride transfer from the nicotinamide cofactor to the carbonyl carbon of the ketone, which is bound within the chiral active site of the enzyme. The enzyme's three-dimensional structure dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.

DOT Script for KRED-Catalyzed Reduction Workflow

Caption: Experimental workflow for the biocatalytic asymmetric reduction.

Protocol 1: Screening and Preparative Scale Bioreduction using a Ketoreductase

This protocol outlines a general procedure for screening a panel of ketoreductases and scaling up the reaction with the best-performing enzyme.

Materials and Reagents:

-

1-(5-Bromo-2-chloropyridin-4-yl)ethanone

-

Ketoreductase (KRED) screening kit (various commercially available kits)

-

NADP⁺ or NAD⁺

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Thermostatted shaker

-

Centrifuge

-

pH meter

-

Rotary evaporator

-

Chromatography equipment (e.g., flash chromatography system)

-

Chiral HPLC system with a suitable chiral column (e.g., polysaccharide-based)

Part A: KRED Screening

-

Prepare Stock Solutions:

-

Substrate stock: 100 mM solution of 1-(5-bromo-2-chloropyridin-4-yl)ethanone in a minimal amount of a water-miscible organic solvent (e.g., DMSO or isopropanol).

-

Cofactor stock: 10 mM NAD(P)⁺ in buffer.

-

GDH stock: 10 mg/mL in buffer.

-

Glucose stock: 1 M in buffer.

-

-

Set up Screening Reactions (in microtiter plates or vials):

-

To each well/vial, add 800 µL of potassium phosphate buffer.

-

Add 10 µL of the substrate stock solution (final concentration ~1.25 mM).

-

Add 20 µL of the cofactor stock solution (final concentration ~0.2 mM).

-

Add 20 µL of the GDH stock solution.

-

Add 50 µL of the glucose stock solution (final concentration ~50 mM).

-

Initiate the reaction by adding a specific amount of each KRED to be screened (as per the manufacturer's instructions).

-

Include a control reaction without any KRED.

-

-

Incubation and Monitoring:

-

Seal the plate/vials and incubate at a controlled temperature (e.g., 30 °C) with shaking.

-

After 24 hours, quench the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Analyze the organic layer by chiral HPLC to determine the conversion and enantiomeric excess (ee).

-

Part B: Preparative Scale Synthesis

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 1.0 g of 1-(5-bromo-2-chloropyridin-4-yl)ethanone in a minimal amount of isopropanol and add it to 100 mL of 100 mM potassium phosphate buffer (pH 7.0).

-

Add NAD(P)⁺ (e.g., 0.1 mol%) and glucose (1.5 equivalents).

-

Add the optimized ketoreductase (e.g., KRED-XXX, with appropriate units of activity) and glucose dehydrogenase.

-

-

Reaction Execution:

-

Stir the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the pH and adjust as necessary to maintain it at 7.0.

-

Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

-

-

Work-up and Purification:

-

Once the reaction has reached completion (typically >99% conversion), saturate the aqueous layer with NaCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Analysis:

-

Determine the enantiomeric excess of the purified product by chiral HPLC.

-

Table 1: Representative Data for KRED-Catalyzed Reduction

| Ketoreductase | Cofactor | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |

| KRED-A | NADPH | Isopropanol | 30 | 12 | >98 | >99 (for R-alcohol) |

| KRED-B | NADH | Glucose | 30 | 24 | >99 | >99 (for S-alcohol) |

Note: This data is illustrative. Actual results will depend on the specific KRED and reaction conditions.

Chemocatalytic Asymmetric Reduction

For large-scale industrial applications, chemocatalytic methods offer advantages in terms of high turnover numbers and simplified downstream processing. Two prominent methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenation.

2.2.1. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[9][10][11] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide).[9]

Mechanism of CBS Reduction:

The reaction proceeds through a six-membered, chair-like transition state. The ketone coordinates to the Lewis acidic boron of the catalyst, and the hydride is delivered from the borane complexed to the nitrogen atom. The stereochemical outcome is dictated by the steric interactions between the ketone's substituents and the catalyst's chiral framework, with the larger substituent preferentially occupying the pseudo-equatorial position to minimize steric hindrance.[12]

DOT Script for CBS Reduction Mechanism

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol 2: CBS-Catalyzed Asymmetric Reduction

Materials and Reagents:

-

1-(5-Bromo-2-chloropyridin-4-yl)ethanone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware

-

Magnetic stirrer and hotplate/cooling bath

-

Rotary evaporator

-

Chiral HPLC system

Procedure:

-

Reaction Setup (under an inert atmosphere, e.g., Argon):

-

To a dry, three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add the CBS catalyst (e.g., 0.1 equivalents, 1 M in toluene).

-

Cool the flask to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution while maintaining the temperature below 5 °C. Stir for 15 minutes.

-

-

Substrate Addition:

-

In a separate flask, dissolve 1-(5-bromo-2-chloropyridin-4-yl)ethanone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst mixture over 30 minutes, keeping the internal temperature below 5 °C.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at 0 °C.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Quenching and Work-up:

-

Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane (caution: hydrogen gas evolution).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

-

2.2.2. Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of a wide range of ketones using molecular hydrogen.[13][14] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[13]

Protocol 3: Noyori-Type Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas.[15] A common hydrogen source is a mixture of formic acid and triethylamine or isopropanol.

Materials and Reagents:

-

1-(5-Bromo-2-chloropyridin-4-yl)ethanone

-

[RuCl₂( (R,R)-TsDPEN)(p-cymene)] or a similar Noyori-type precatalyst

-

Formic acid

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Catalyst Activation:

-

In a reaction vessel under an inert atmosphere, dissolve the ruthenium precatalyst (e.g., 0.01 equivalents) in the anhydrous solvent.

-

-

Reaction Mixture:

-

Add 1-(5-bromo-2-chloropyridin-4-yl)ethanone (1.0 equivalent).

-

Prepare a 5:2 mixture of formic acid and triethylamine and add it to the reaction vessel.

-

-

Reaction and Monitoring:

-

Stir the reaction at a specified temperature (e.g., 25-40 °C).

-

Monitor the reaction progress by HPLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry, filter, and concentrate the organic phase.

-

Purify by column chromatography.

-

-

Analysis:

-

Determine the enantiomeric excess by chiral HPLC.

-

Table 2: Comparison of Asymmetric Reduction Methods

| Method | Catalyst Type | Reductant | Key Advantages | Potential Considerations |

| Biocatalysis (KRED) | Enzyme | NAD(P)H (regenerated) | High enantioselectivity, mild conditions, "green" | Enzyme screening required, potential for substrate/product inhibition |

| CBS Reduction | Chiral Oxazaborolidine | Borane source | High predictability, commercially available catalysts | Stoichiometric borane, cryogenic temperatures may be needed |

| Noyori Hydrogenation | Chiral Ru Complex | H₂ or H-donor | High catalyst efficiency (low loading), broad applicability | Catalyst cost, may require specialized equipment (for H₂) |

Analytical Methodology: Chiral HPLC for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[16][17]

Protocol 4: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., CHIRALCEL® or CHIRALPAK® series) are often effective for a wide range of compounds.[18][19]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.

-

Method Development:

-

Screen several chiral columns with a standard mobile phase (e.g., 90:10 hexane:isopropanol).

-

Optimize the ratio of the mobile phase components to achieve baseline separation of the enantiomers.

-

Adjust the flow rate and column temperature to fine-tune the separation.

-

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Conclusion

The enantioselective reduction of 1-(5-bromo-2-chloropyridin-4-yl)ethanone to its corresponding chiral alcohol is a critical transformation for accessing valuable intermediates in pharmaceutical research. This guide has provided a comprehensive overview of both biocatalytic and chemocatalytic methods, complete with detailed protocols and the underlying scientific principles. By leveraging these powerful synthetic strategies, researchers can efficiently and reliably produce enantiomerically pure 1-(5-bromo-2-chloropyridin-4-yl)ethanol, paving the way for the discovery and development of novel therapeutic agents.

References

-

Taylor, S. C., & Davenport, R. J. (2012). Asymmetric reduction of acetophenone derivatives by Lens culinaris. Biocatalysis and Biotransformation, 30(5-6), 460-466. [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 55-91). CRC Press. [Link]

-

Monte, F. J. Q., et al. (2012). Asymmetric reduction of acetophenone derivatives by Lens culinaris. Biocatalysis and Biotransformation, 30(5-6), 460-466. [Link]

-

Wikipedia. (2023). Corey–Itsuno reduction. [Link]

-

Zhu, D., & Hua, L. (2006). Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with anti-Prelog Enantioselectivity. The Journal of Organic Chemistry, 71(21), 8033–8037. [Link]

-

Al-Zereini, W. A. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 22(1), 1-8. [Link]

-

PharmaCompass. (n.d.). Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. [Link]

-

Patel, R. N. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology and Biotechnology, 30(5), 261-274. [Link]

-

Sheldon, R. A., & Woodley, J. M. (2018). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 54(48), 6133-6147. [Link]

-

Werkmeister, S., et al. (2014). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43(33), 12615-12626. [Link]

-

Straeter, N., & Breit, B. (2007). Enzyme-catalyzed regio- and enantioselective ketone reductions. Methods in Molecular Biology, 353, 1-13. [Link]

-

ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

-

Banerjee, U. C., & Kumar, R. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Chirality, 18(1), 67-74. [Link]

-

SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

-

Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Expert Opinion on Drug Discovery, 1(4), 375-397. [Link]

-

Organic Chemistry. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

-

Pollard, D. J., & Woodley, J. M. (2007). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 31(3), 84-92. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 48(1), 6-25. [Link]

-

Goldberg, S. L., et al. (2005). Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols. Advanced Synthesis & Catalysis, 347(7-8), 1073-1080. [Link]

-

Wang, J.-B., et al. (2007). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica, 23(5), 779-783. [Link]

-

ResearchGate. (n.d.). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. [Link]

-

Kumar, A., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 188. [Link]

-

Zou, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 928399. [Link]

-

Daicel Chiral Technologies. (n.d.). "Chiral Impurity Methods – Case Study". HPLC. [Link]

-

Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

-

Negishi, E.-i., et al. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Proceedings of the National Academy of Sciences, 108(23), 9635-9640. [Link]

-

Francotte, E. (2020, November 12). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]

-

Minnaard, A. J. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

-

Boffi, A., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

-

Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Request PDF. [Link]

-

Li, H., et al. (2022). Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. Molecules, 27(18), 6099. [Link]

Sources

- 2. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ftb.com.hr [ftb.com.hr]

- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 12. m.youtube.com [m.youtube.com]

- 13. synarchive.com [synarchive.com]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. kanto.co.jp [kanto.co.jp]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. hplc.eu [hplc.eu]

- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Chloropyridine Derivatives

Executive Summary & Mechanistic Rationale

The pyridine ring is a privileged scaffold in pharmaceutical chemistry and agrochemicals[1]. Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient, making the 2- and 4-positions highly susceptible to nucleophilic attack[1]. Nucleophilic aromatic substitution (SNAr) of 2-chloropyridines proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as the Meisenheimer complex[1][2].

While the general halogen reactivity trend for SNAr is F > Cl > Br > I (driven by the electronegativity required to stabilize the transition state), unactivated 2-chloropyridines often present an activation barrier that requires harsh conditions, specialized catalysts, or continuous flow technologies to overcome[1][3]. This application note synthesizes field-proven protocols for the amination, alkoxylation, and thiolation of 2-chloropyridine derivatives, providing researchers with self-validating workflows designed for high yield and scalability.

SNAr Workflow & Decision Matrix

The selection of an SNAr protocol depends heavily on the nucleophile's strength and the electronic nature of the pyridine substrate. The following logical matrix dictates the experimental approach:

Decision matrix for selecting SNAr protocols for 2-chloropyridine derivatives.

Quantitative Data Summary

To guide protocol selection, the following table summarizes typical reaction conditions, residence/reaction times, and expected yields for the substitution of 2-chloropyridine with various nucleophiles.

| Nucleophile Class | Specific Reagent | Catalyst / Additive | Solvent | Temp (°C) | Time | Typical Yield | Ref |

| Secondary Amine | Piperidine / Morpholine | None | NMP | 260 °C | 25 min (Flow) | 85-90% | [3] |

| Alkoxide | Sodium Methoxide | None | MeOH / NMP | 100 °C / Reflux | 4-6 hours | 80-85% | [4] |

| Thiolate | Glutathione (GSH) | MGST1 (Enzyme) | Aq. Buffer | 37 °C | 1 hour | Variable | [2] |

| Azide / Amine | Sodium Azide / Amines | DABCO | MeCN | 50 °C | 12 hours | 60-80% | [5] |

Detailed Experimental Protocols

Protocol A: Uncatalyzed Amination via High-Temperature Continuous Flow

Unactivated 2-chloropyridines exhibit a high activation barrier for amination. Conventional batch heating requires days to achieve moderate yields[3]. By utilizing a continuous flow reactor, temperatures can safely exceed the solvent's boiling point, driving the reaction to completion in minutes[3].

Materials:

-

2-Chloropyridine (1.0 equiv, 2.5 mmol)

-

Secondary Amine (e.g., Piperidine) (2.2 equiv, 5.5 mmol)

-

N-Methyl-2-pyrrolidone (NMP) (5.0 mL)

Step-by-Step Procedure:

-

System Equilibration: Equilibrate the continuous flow system (e.g., stainless steel spiral-coil reactor, 10 m × 1/16′′ o.d.) with pure NMP at a flow rate of 0.1 mL/min[3].

-

Pressurization & Heating: Pre-heat the reactor zone to 260 °C. Apply a steady backpressure of 1000 psi using a cartridge-type pressure regulator to maintain NMP in the liquid phase[3].

-

Reagent Injection: Prepare a 0.5 M solution of 2-chloropyridine and the secondary amine in NMP. Inject the mixture into the flow stream[3].

-

Reaction: Maintain the flow rate at 0.1 mL/min, which corresponds to a residence time of exactly 25 minutes in the heated zone[3].

-

Workup (Self-Validation): Collect the effluent. The short reaction time minimizes tar formation and side products[3]. Dilute the NMP solution with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual NMP, dry over anhydrous Na2SO4, and concentrate.

-

Analysis: Confirm product formation via LC-MS (expected [M+H]+ peak for the 2-aminopyridine derivative).

Protocol B: Alkoxylation via Classical SNAr (Sodium Methoxide)

Oxygen nucleophiles are harder than nitrogen nucleophiles and readily attack the electron-deficient 2-position. This protocol utilizes sodium methoxide for the synthesis of 2-methoxypyridine[4].

Materials:

-

2-Chloropyridine (1.0 equiv, 100 mmol, 11.3 g)

-

Sodium metal (for alkoxide generation) or commercial NaOMe

-

Anhydrous Methanol / NMP

Step-by-Step Procedure:

-

Alkoxide Generation: In a flame-dried, nitrogen-purged 3-neck flask equipped with a reflux condenser, carefully dissolve sodium metal in anhydrous methanol to generate a concentrated solution of sodium methoxide[4]. Causality: Generating the alkoxide freshly ensures the absence of hydroxide impurities, which would competitively form 2-pyridone.

-

Solvent Exchange (Optional but Recommended): For highly unactivated substrates, add NMP and distill off the excess methanol to raise the boiling point of the reaction mixture[4].

-

Substitution: Add 2-chloropyridine (11.3 g) to the alkoxide solution. Heat the mixture to reflux (or 100 °C if using NMP) for 4 to 6 hours[4].

-

Monitoring: Monitor the consumption of 2-chloropyridine via TLC (Hexanes:EtOAc). The precipitation of sodium chloride (NaCl) serves as a visual indicator of reaction progress[4].

-

Workup: Cool to room temperature. Filter off the precipitated NaCl. Evaporate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp ~65 °C / 15 mm Hg) or column chromatography[4].

Protocol C: DABCO-Catalyzed Mild SNAr

For substrates bearing sensitive functional groups that cannot tolerate 260 °C flow conditions or harsh refluxes, 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a potent nucleophilic catalyst. DABCO attacks the 2-chloropyridine to form a highly reactive quaternary ammonium intermediate (DABCO adduct), which is subsequently displaced by the target nucleophile under significantly milder conditions[5].

Materials:

-

Activated 2-Chloropyridine derivative (e.g., methyl 2-chloro-5-pyridinecarboxylate) (1.0 equiv)

-

Nucleophile (Amine or Azide) (1.2 equiv)

-

DABCO (10-20 mol%)

-

Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Adduct Formation: Dissolve the 2-chloropyridine derivative and DABCO in anhydrous MeCN. Stir at room temperature to 50 °C. Note: DABCO catalysis is highly dependent on the electronic activation of the pyridine ring; unsubstituted 2-chloropyridine may not form the adduct efficiently without electron-withdrawing groups[5].

-

Nucleophilic Displacement: Add the target nucleophile (e.g., sodium azide or a primary amine) to the reaction mixture[5].

-

Reaction: Stir the mixture at 50 °C for 12 hours. The DABCO adduct is rapidly consumed, acting as a superior leaving group compared to the native chloride[5].

-

Workup: Concentrate the MeCN. Partition the residue between dichloromethane and water. The aqueous wash removes the regenerated DABCO catalyst. Dry and concentrate the organic layer to yield the substituted product[5].

Troubleshooting & Causality in Experimental Design

-

Solvent Selection (NMP vs. MeCN): NMP is prioritized in uncatalyzed aminations because its high polarity stabilizes the charge-separated Meisenheimer transition state, and its high boiling point allows for extreme heating profiles[3]. MeCN is preferred for DABCO catalysis to maintain the solubility of the ionic DABCO-adduct intermediate[5].

-

Leaving Group Dynamics: If a reaction stalls with a 2-chloropyridine, consider synthesizing the 2-fluoropyridine analogue. Fluorine is a vastly superior leaving group in SNAr due to its extreme electronegativity, which lowers the energy of the transition state during the initial addition step[1].

-

Steric Hindrance: Substitution at the 2-position is highly sensitive to the steric bulk of the nucleophile. When using bulky secondary amines, continuous flow at elevated pressures (1000 psi) forces the molecules into the necessary proximity, overcoming the entropic penalty of the transition state[3].

References

-

Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1 ResearchGate / DMD URL:[Link]

-

DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines National Science Foundation (NSF) URL:[Link]

-

Copper(I) Halide Catalysed Synthesis of Alkyl Aryl and Alkyl Heteroaryl Ethers MDMA.ch / Z. Naturforsch URL:[Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloropyridine Scaffolds

Executive Summary & Strategic Context

The functionalization of dihaloheteroarenes is a cornerstone of modern medicinal chemistry, enabling the modular synthesis of complex active pharmaceutical ingredients (APIs). Among these scaffolds, 5-bromo-2-chloropyridine is highly privileged due to its orthogonal reactivity profile.

The primary synthetic challenge when utilizing this scaffold is achieving strict chemoselectivity . Because both the C2 and C5 positions possess halogen leaving groups, a poorly optimized palladium-catalyzed cross-coupling can result in mixtures of regioisomers, bis-aminated byproducts, or oligomers. This application note provides a comprehensive, self-validating methodology for the highly chemoselective Buchwald-Hartwig amination at the C5 position (C–Br bond), leaving the C2 position (C–Cl bond) intact for downstream functionalization[1][2].

Mechanistic Causality: Why the C-Br Bond Reacts First

To master this protocol, one must understand the thermodynamic and kinetic forces governing the catalytic cycle. The chemoselectivity of this reaction is driven by two primary factors: bond dissociation energy and ligand geometry.

-

Bond Dissociation Energy (BDE): The C–Br bond has a significantly lower BDE (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). In palladium-catalyzed couplings, the rate of oxidative addition strictly follows the order of I > Br > Cl >> F[3][4]. Therefore, the active Pd(0) species inserts into the C5–Br bond orders of magnitude faster than the C2–Cl bond.

-

Ligand Bite Angle (The Xantphos Advantage): While oxidative addition dictates where the catalyst goes, the ligand dictates how fast it leaves. Xantphos is a bidentate phosphine ligand with a remarkably wide bite angle (111°). This wide angle forces the Pd(II) intermediate into a geometry that dramatically accelerates the final reductive elimination step[2]. By speeding up product release, Xantphos prevents the catalyst from lingering and migrating to the adjacent C–Cl bond, thereby suppressing bis-amination.

Catalytic cycle of the chemoselective Buchwald-Hartwig amination at the C-Br bond.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized conditions for various amine nucleophiles using the Pd2(dba)3 / Xantphos system. The data illustrates that while strong bases (NaOtBu) are optimal for robust secondary amines, weaker bases (Cs2CO3) must be deployed for primary anilines to prevent base-catalyzed side reactions[1][2].

Table 1: Scope and Chemoselectivity of 5-Bromo-2-chloropyridine Amination

| Amine Nucleophile | Catalyst / Ligand | Base | Solvent (100 °C) | Isolated Yield (%) | Chemoselectivity (C5 : C2) |

| 1-N-Boc-piperazine | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 96% | 97 : 3 |

| Morpholine | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 92% | >95 : 5 |

| Aniline (Primary) | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 88% | >95 : 5 |

| Benzylamine | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 85% | 90 : 10 |

Note: Data reflects standard optimization parameters. Yields are based on isolated, chromatographically pure products.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure experimental integrity before proceeding to the next phase.

Step-by-step experimental workflow for the amination of 5-bromo-2-chloropyridine.

Step 1: Equipment Preparation & Inert Atmosphere

-

Action: Flame-dry a Schlenk flask or a thick-walled reaction tube equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Repeat this cycle three times.

-

Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric oxygen, which irreversibly converts them into inactive Pd(II) oxides[3].

-

Validation Check: The flask should be cool to the touch before adding any reagents to prevent thermal degradation of the catalyst powder.

Step 2: Reagent Loading

-

Action: To the flask, add 5-bromo-2-chloropyridine (1.0 equiv, e.g., 1.0 mmol), the amine nucleophile (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (6 mol%), and NaOtBu (1.5 equiv).

-